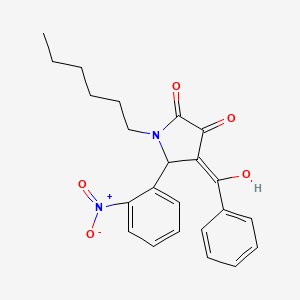
4-benzoyl-1-hexyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
4-benzoyl-1-hexyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BNPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
4-benzoyl-1-hexyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that play a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
The inhibition of PKC activity by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-benzoyl-1-hexyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for PKC inhibition. This allows researchers to study the specific role of PKC in various biological processes without interfering with other signaling pathways. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
Future Directions
There are several potential future directions for research on 4-benzoyl-1-hexyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Additionally, researchers are interested in exploring the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for PKC inhibition makes it a valuable tool for studying the role of PKC in various biological processes. This compound has a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammatory cytokine production. While there are limitations to working with this compound, its potential therapeutic applications and future directions for research make it an exciting area of study in the field of scientific research.
Scientific Research Applications
4-benzoyl-1-hexyl-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been used extensively in scientific research as a tool for studying various biological processes. One of the most significant applications of this compound is in the study of protein kinase C (PKC) activity. This compound has been shown to selectively inhibit PKC activity, making it a valuable tool for studying the role of PKC in various cellular processes.
properties
IUPAC Name |
(4Z)-1-hexyl-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-2-3-4-10-15-24-20(17-13-8-9-14-18(17)25(29)30)19(22(27)23(24)28)21(26)16-11-6-5-7-12-16/h5-9,11-14,20,26H,2-4,10,15H2,1H3/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDSMTVWVMGSQO-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-({1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B3898324.png)
![2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B3898332.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3898353.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)acetate](/img/structure/B3898358.png)
![3-[(dimethylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B3898366.png)
![ethyl 4-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B3898371.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B3898373.png)



![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3898409.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B3898415.png)
